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Compound of Interest

Compound Name: 1233B

Cat. No.: B15562551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Compound 1233B, systematically known as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-

2,4-tetradecadiene-1,14-dioic acid, is a fungal secondary metabolite and the hydrolyzed form of

the antibiotic 1233A.[1] It is recognized for its antibacterial properties. While specific

applications of 1233B directly within proteomics research workflows are not extensively

documented in peer-reviewed literature, its primary utility in this field is suggested to be as a

contaminant control agent in complex biological samples.[1]

This document provides an overview of the known physicochemical properties of 1233B and

presents generalized proteomics protocols where an antibacterial agent like 1233B could be

beneficial for maintaining sample integrity.

Physicochemical Properties of 1233B
A comprehensive understanding of a compound's physicochemical properties is essential for its

application in research. The available data for 1233B is summarized below.
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Property Value Source

Molecular Formula C18H30O6 [1]

Molecular Weight 342.4 g/mol [1]

CAS Number 34668-61-6 [1]

Appearance Off-white solid

Solubility
Soluble in DMSO, ethanol, and

methanol

Computed XLogP3 3.2

Stability
Stable for at least 3 years

when stored at -20°C

Note: Experimental data for properties such as melting point, boiling point, and pKa are not

readily available in the public domain. The XLogP3 value is a computed prediction of the

logarithm of the octanol/water partition coefficient, a key indicator of a compound's lipophilicity.

Biological Activity and Potential Applications in
Proteomics
1233B is characterized as an antibacterial agent. In the context of proteomics, where complex

biological samples are processed, microbial contamination can interfere with results by

introducing non-host proteins and proteases that can degrade target proteins. The addition of

an antibacterial agent like 1233B during sample preparation could potentially mitigate these

issues, thereby enhancing the quality and reliability of the proteomic data. However, it is crucial

to note that specific protocols and validation for this use are not yet established in scientific

literature.

Relationship of 1233B to 1233A
1233B is the hydrolyzed derivative of the antibiotic 1233A. This relationship involves the

opening of the β-lactone ring in 1233A to form the di-acid structure of 1233B.
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Hydrolysis of Antibiotic 1233A to 1233B.

General Protocols for Bottom-Up Proteomics
The following are detailed, generalized protocols for a standard bottom-up proteomics

workflow, which is a common approach for protein identification and quantification. An

antibacterial agent such as 1233B could theoretically be incorporated during the initial sample

preparation stages (e.g., cell lysis) to prevent microbial growth.

Experimental Workflow Overview
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General bottom-up proteomics workflow.
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Protocol 1: Protein Extraction and Digestion (In-
Solution)
This protocol describes the preparation of protein samples for mass spectrometry analysis by

digesting them into peptides in a solution.

Materials:

Lysis buffer (e.g., 8 M urea, 50 mM Tris pH 8.0)

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Alkylating agent: Iodoacetamide (IAA)

Protease: Trypsin (mass spectrometry grade)

Quenching solution: Trifluoroacetic acid (TFA)

HPLC-grade water and acetonitrile

Procedure:

Cell Lysis: Lyse cells in a suitable lysis buffer. If using an antibacterial agent like 1233B, it

could be added to this buffer.

Protein Quantification: Determine the protein concentration using a standard assay (e.g.,

BCA assay).

Reduction: Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5

mM. Incubate for 30 minutes at 37°C to reduce disulfide bonds.

Alkylation: Add IAA to a final concentration of 15-20 mM. Incubate for 20-30 minutes at room

temperature in the dark to alkylate cysteine residues.

Dilution and Digestion: Dilute the sample with 50 mM Tris pH 8 or 50 mM ammonium

bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 to 1:100

(enzyme:protein) ratio and incubate overnight at 37°C.
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Quench Reaction: Stop the digestion by adding TFA to a final concentration of 0.1-1.0% (pH

~2-3).

Protocol 2: Peptide Desalting and Cleanup
This protocol is for removing salts and other contaminants that can interfere with mass

spectrometry analysis.

Materials:

C18 desalting spin columns or tips

Activation solution: 100% acetonitrile

Wetting solution: 50% acetonitrile / 0.1% TFA

Equilibration/Wash solution: 0.1% TFA in water

Elution solution: 50-80% acetonitrile / 0.1% TFA

Procedure:

Activate the C18 resin: Pass the activation solution through the column/tip.

Equilibrate the resin: Pass the equilibration/wash solution through the column/tip.

Bind peptides: Load the acidified peptide sample onto the column/tip.

Wash peptides: Pass the equilibration/wash solution through the column/tip to remove salts.

Elute peptides: Elute the bound peptides with the elution solution into a clean tube.

Dry peptides: Dry the eluted peptides using a vacuum centrifuge. The sample is now ready

for LC-MS/MS analysis or storage at -80°C.

Application in Drug Development
Proteomics plays a crucial role in various stages of drug discovery and development, from

target identification and validation to biomarker discovery and understanding the mechanism of
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action. While 1233B itself is not documented as a therapeutic agent, the proteomics workflows

described are fundamental to these processes. For instance, quantitative proteomics can be

used to compare protein expression profiles in diseased versus healthy states, or in response

to a drug candidate, to identify potential drug targets or biomarkers of efficacy and toxicity.
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Role of proteomics in the drug development pipeline.

Conclusion
Compound 1233B is a fungal metabolite with established antibacterial properties. While its

direct application and specific protocols in proteomics are not currently documented, its utility

as a contaminant control agent can be inferred. The generalized proteomics protocols provided
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here represent standard workflows where such a compound might be applied to improve

sample quality. Further research is needed to validate the efficacy and optimal usage of 1233B
in specific proteomics applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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